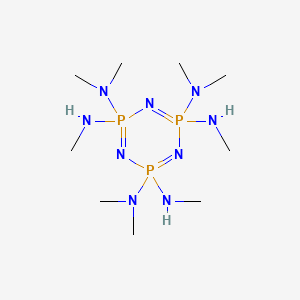
2-N,2-N',2-N',4-N,4-N',4-N',6-N,6-N',6-N'-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine is a complex organophosphorus compound. This compound is characterized by its unique structure, which includes three phosphorus atoms and three nitrogen atoms arranged in a cyclic configuration. The presence of multiple methyl groups attached to the nitrogen atoms enhances its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phosphorus trichloride and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and solvent choice. Common solvents include tetrahydrofuran and dichloromethane.
Stepwise Addition: The phosphorus trichloride is added to a solution of methylamine, followed by the gradual addition of other reagents to form the cyclic structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography, ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted triaza-triphosphacyclohexanes.
Aplicaciones Científicas De Investigación
2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple nitrogen and phosphorus atoms allow it to form stable complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, its cyclic structure enables it to interact with cellular membranes, potentially affecting membrane permeability and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylphosphoramide: Similar in structure but lacks the cyclic configuration.
Tris(trimethylsilyl)phosphine: Contains phosphorus and nitrogen atoms but with different substituents.
Triphenylphosphine: Contains phosphorus but lacks nitrogen atoms and the cyclic structure.
Uniqueness
2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine is unique due to its cyclic structure and the presence of multiple methyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
6633-79-0 |
|---|---|
Fórmula molecular |
C9H30N9P3 |
Peso molecular |
357.32 g/mol |
Nombre IUPAC |
2-N,2-N',2-N',4-N,4-N',4-N',6-N,6-N',6-N'-nonamethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine |
InChI |
InChI=1S/C9H30N9P3/c1-10-19(16(4)5)13-20(11-2,17(6)7)15-21(12-3,14-19)18(8)9/h10-12H,1-9H3 |
Clave InChI |
XSRYSIBCWHYSAC-UHFFFAOYSA-N |
SMILES canónico |
CNP1(=NP(=NP(=N1)(NC)N(C)C)(NC)N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
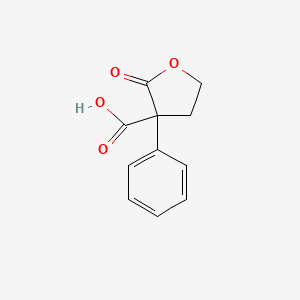
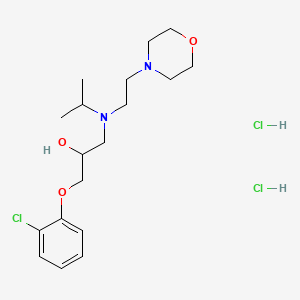
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
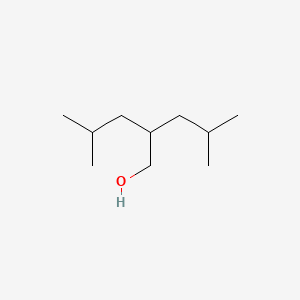
![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
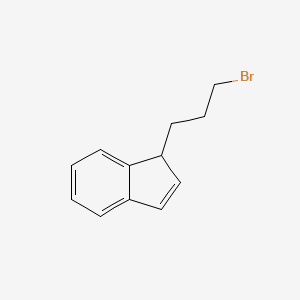

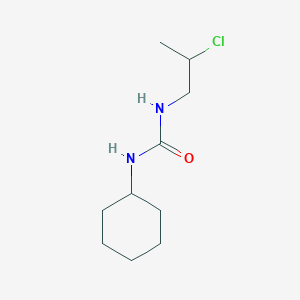
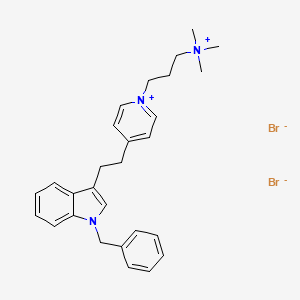
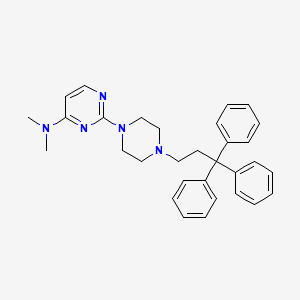

![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
